Nickel formate

Description

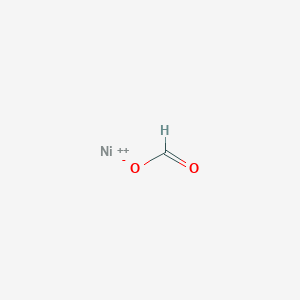

Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNKQREYVVATQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890523 | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200-250 °C | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is the chemical formula of nickel formate

An In-depth Technical Guide to Nickel(II) Formate: Synthesis, Structure, and Application as a Catalyst Precursor

Executive Summary

Nickel(II) formate, an inorganic salt of nickel and formic acid, is a compound of significant interest in materials science and catalysis. Most commonly encountered as a green, crystalline dihydrate (Ni(HCOO)₂·2H₂O), its primary value lies in its function as a clean and efficient thermal decomposition precursor. When heated under controlled atmospheres, it yields finely divided, high-purity metallic nickel powder, which is a highly active catalyst for hydrogenation and other chemical transformations critical to industrial and pharmaceutical synthesis. This guide provides a comprehensive overview of the chemical and structural properties of nickel(II) formate, detailed protocols for its synthesis, an in-depth analysis of its thermal decomposition, and its application in the preparation of heterogeneous catalysts.

Core Chemical and Structural Properties

Nickel(II) formate exists in two primary forms: the anhydrous salt, Ni(HCOO)₂, and the more common dihydrate, Ni(HCOO)₂·2H₂O.[1] The dihydrate is a green, odorless, crystalline solid with a monoclinic crystal structure.[1] It becomes anhydrous upon gentle heating at 130–140 °C.[1]

Physicochemical Data

The fundamental properties of anhydrous and dihydrate nickel(II) formate are summarized below for quick reference.

| Property | Anhydrous Nickel(II) Formate | Nickel(II) Formate Dihydrate |

| Chemical Formula | C₂H₂NiO₄[1] | C₂H₆NiO₆[2] |

| Line Formula | Ni(HCOO)₂ | Ni(HCOO)₂·2H₂O[3] |

| Molar Mass | 148.73 g/mol [1] | 184.77 g/mol [2] |

| Appearance | Green Solid[1] | Green, monoclinic crystals[4] |

| Density | 2.154 g/cm³[1] | 2.15 g/cm³ |

| Melting Point | Decomposes at 180-200 °C[1][4] | 130-140 °C (loses water)[1] |

| Solubility in Water | Slightly soluble | Moderately soluble[5] |

| CAS Number | 3349-06-2[1] | 15694-70-9[1] |

Crystal Structure of Nickel(II) Formate Dihydrate

A detailed crystallographic study provides profound insight into the structure of Ni(HCOO)₂·2H₂O.[6][7] The structure is not a simple hydrated salt but a complex three-dimensional coordination polymer.[6] There are two distinct nickel(II) cations within the crystal lattice, each located on an inversion center and featuring a distorted octahedral coordination geometry.[6][7]

-

First Ni²⁺ Environment (Ni1): This nickel ion is coordinated by six oxygen atoms from six different formate anions.[6][7]

-

Second Ni²⁺ Environment (Ni2): This nickel ion is coordinated by four oxygen atoms from four different water molecules and two oxygen atoms from two formate anions.[6][7]

The formate anions act as bridging ligands, connecting the two types of nickel centers to build a robust 3D framework.[6] This structure is further stabilized by medium-strength O-H···O hydrogen bonds between the coordinated water molecules and the formate oxygen atoms.[6][7]

Caption: Coordination environments of the two Ni²⁺ centers in the crystal lattice.

Synthesis of Nickel(II) Formate Dihydrate

Several reliable methods exist for the synthesis of nickel(II) formate. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two field-proven protocols are detailed below.

Protocol A: Laboratory-Scale Synthesis from Nickel(II) Acetate

This method is advantageous for producing a high-purity product with a straightforward workup, making it ideal for laboratory and research applications.[8][9]

-

Causality: The synthesis relies on the high solubility of the nickel(II) acetate tetrahydrate precursor in warm water and the significantly lower solubility of the resulting nickel(II) formate dihydrate.[8][9] Formic acid, being stronger than acetic acid, displaces the acetate ions.[8] The addition of ethanol, a non-solvent for the product, further drives precipitation, ensuring a high yield.[8]

Caption: Workflow for the laboratory synthesis of Nickel(II) Formate Dihydrate.

Step-by-Step Methodology: [8]

-

Dissolution: In a suitable reaction vessel, dissolve 5.0 g of nickel(II) acetate tetrahydrate in 20 mL of deionized water. Warm the mixture in a water bath (60-80 °C) with stirring until a clear, green solution is obtained.

-

Acidification: To the warm solution, add 10 mL of 99% formic acid while maintaining stirring. The reaction is Ni(CH₃COO)₂ + 2HCOOH → Ni(HCOO)₂ + 2CH₃COOH.

-

Precipitation: Cool the reaction tube in an ice bath. With continuous stirring, slowly add 30 mL of 96% ethanol. A light green, microcrystalline precipitate of nickel(II) formate dihydrate will form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the filter cake sequentially with two 10 mL portions of ethanol and two 10 mL portions of diethyl ether. The ethanol wash removes residual acetic acid and unreacted starting materials, while the diethyl ether wash facilitates rapid drying.

-

Drying: Dry the product in air or in a desiccator to yield the final product.

Protocol B: Industrial-Scale Synthesis via Metathesis

This method is based on a double displacement reaction and is suitable for larger-scale production using more economical starting materials.[10]

-

Causality: This synthesis leverages the reaction between aqueous solutions of nickel(II) sulfate and sodium formate. The key to a successful and pure product lies in managing the solubility of the byproduct, sodium sulfate. By concentrating the hot reaction mixture, the less soluble nickel formate precipitates out, while the sodium sulfate remains in the hot mother liquor.[10] Hot filtration is therefore a critical, self-validating step; failure to perform this step while the solution is hot will result in co-precipitation and contamination of the product with sodium sulfate upon cooling.

Step-by-Step Methodology: [10]

-

Solution Preparation: Prepare two separate solutions.

-

Solution A: Dissolve 280 parts by weight of nickel(II) sulfate in 250 parts boiling water.

-

Solution B: Dissolve 160 parts by weight of sodium formate in 150 parts boiling water. Neutralize any sodium carbonate impurity with a small amount of formic acid.

-

-

Reaction: Filter both solutions while hot to remove any insoluble impurities. Mix the hot, filtered solutions. Add water to adjust the specific gravity to approximately 22° Baumé.

-

Concentration & Precipitation: Boil the combined solution to concentrate it to a specific gravity of 37-38° Baumé. During this step, the majority of the nickel(II) formate will precipitate from the hot solution.

-

Hot Filtration: Immediately filter the hot slurry to separate the this compound crystals from the mother liquor containing the dissolved sodium sulfate.

-

Washing: Wash the collected this compound crystals with cold water until the washings are substantially free of sulfate ions (testable with BaCl₂ solution).

-

Drying: Dry the product at 100-105 °C. The resulting product is suitable for catalyst manufacturing.

Core Application: Precursor for Heterogeneous Nickel Catalysts

The most significant application of nickel(II) formate is in the production of high-purity, finely divided nickel metal catalysts.[1][5] Its utility stems from its clean and predictable thermal decomposition behavior.

Thermal Decomposition Mechanism

The decomposition products of nickel(II) formate are highly dependent on the atmosphere under which the pyrolysis is conducted.

-

In an Inert or Reducing Atmosphere (e.g., N₂, Ar, vacuum): This is the pathway to generate active metallic nickel. The dihydrate first loses its two water molecules around 130-140 °C.[1] Upon further heating to ~300 °C in a vacuum, the anhydrous salt decomposes to form pure metallic nickel, carbon dioxide, water, and hydrogen gas.[1] The overall reaction is: Ni(HCOO)₂(H₂O)₂ → Ni(s) + 2CO₂(g) + 2H₂O(g) + H₂(g)[1] The resulting nickel is a fine, often pyrophoric powder with a high surface area, making it an excellent hydrogenation catalyst.[1][5]

-

In an Oxidizing Atmosphere (Air): The decomposition in air proceeds via a two-step mechanism.[11]

Caption: Thermal decomposition pathways of Nickel(II) Formate Dihydrate.

Protocol: Preparation of Active Nickel Catalyst

This protocol describes the generation of an active nickel catalyst from the dihydrate precursor for use in hydrogenation reactions.

-

Setup: Place a precisely weighed amount (e.g., 1.0 g) of nickel(II) formate dihydrate in a quartz tube furnace or a Schlenk flask.

-

Inerting: Purge the system with a steady, slow flow of an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove all oxygen.

-

Dehydration: While maintaining the inert gas flow, slowly heat the furnace to 140-150 °C and hold for 1 hour to ensure complete removal of water.

-

Decomposition: Increase the temperature to 280-300 °C and hold for 2-3 hours, or until gas evolution ceases. The green solid will transform into a black or dark grey powder.

-

Cooling & Passivation: Cool the sample to room temperature under the inert gas flow. Caution: The resulting finely divided nickel powder can be pyrophoric. It must be handled under an inert atmosphere or carefully passivated before exposure to air.

Application in Catalytic Hydrogenation

The nickel catalyst generated from this compound is highly effective for a range of hydrogenation reactions. Its use is a cost-effective alternative to noble metal catalysts (e.g., palladium, platinum). In the context of drug development and organic synthesis, it can be employed for:

-

Reduction of Alkenes and Alkynes: Saturating carbon-carbon multiple bonds.

-

Reduction of Carbonyl Compounds: Converting aldehydes and ketones to alcohols.[13]

-

Hydrogenation of Nitro Groups: Reducing nitroarenes to valuable aniline derivatives, a key transformation in the synthesis of many pharmaceuticals.

-

Reductive Amination: A one-pot reaction to form amines from ketones/aldehydes and ammonia/amines.

-

Hydrogenolysis: Cleavage of certain C-O, C-N, and C-X bonds.

The formate ion itself can also serve as a hydrogen donor in catalytic transfer hydrogenation reactions, where a metal catalyst (like the nickel derived from this precursor) facilitates the transfer of hydrogen from a donor molecule (like sodium or ammonium formate) to the substrate.[13][14]

Safety and Handling

Nickel(II) formate, like other nickel compounds, requires careful handling due to its associated health risks.

-

Health Hazards: May cause skin sensitization upon contact (dermatitis).[4] Inhalation of dust can cause respiratory irritation and is a potential carcinogen.[1][4]

-

Precautionary Measures:

-

Handle in a well-ventilated area or a fume hood to avoid dust inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust during handling and weighing.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. [Link]

-

Blesa, M. A. (1991). Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab. Journal of Chemical Education, 68(4), 322. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]

- Lush, E. J. (1923). U.S. Patent No. 1,452,478. Washington, DC: U.S.

-

Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. [Link]

-

LookChem. (n.d.). About this compound. [Link]

- Tanaka, T., et al. (2013). U.S.

-

El-Mossalamy, E. H., et al. (2009). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. [Link]

-

Ren, W., et al. (2018). Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel. Chemical Communications, 54(76), 10724-10727. [Link]

-

Sciencemadness Discussion Board. (2014). Catalytic Transfer Hydrogenation with an Aqueous Metal Salt & Phase Transfer Catalyst. [Link]

-

Blesa, M. A. (1991). Microscale Preparation of this compound Dihydrate: A Simple Experiment for the Freshman Lab. ACS Publications. [Link]

-

Laboratory Notes. (n.d.). This compound. [Link]

-

Dollimore, D., et al. (1971). The development of internal structure during thermal decomposition: this compound dihydrate. Journal of Catalysis, 20(1), 1-6. [Link]

-

Primary Information Services. (n.d.). This compound-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. [Link]

-

Galwey, A. K., & Brown, M. E. (1980). Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 212-220. [Link]

-

Gowda, S., & Gowda, D. C. (2002). Versatile catalytic transfer hydrogenation using ammonium formate. Indian Journal of Chemistry, 41B, 1054-1058. [Link]

-

National Center for Biotechnology Information. (n.d.). Nickel(II) formate dihydrate. PubChem Compound Database. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) formate dihydrate | C2H6NiO6 | CID 12598460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 3349-06-2; 15694-70-9(dihydrate) [smolecule.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US1452478A - Process of making this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 13. zenodo.org [zenodo.org]

- 14. Efficient and selective hydrogenation of C–O bonds with a simple sodium formate catalyzed by nickel - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure and Properties of Nickel Formate Dihydrate

This guide provides a comprehensive overview of nickel formate dihydrate (Ni(HCOO)₂·2H₂O), a compound of significant interest in catalysis, materials science, and chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural characteristics and physicochemical properties that underpin its utility. We will explore its synthesis, characterization, and the causal relationships between its atomic arrangement and its macroscopic behavior, grounding all claims in authoritative scientific literature.

Introduction: The Significance of a Seemingly Simple Salt

This compound dihydrate, a pale green crystalline solid, is more than a simple inorganic salt.[1] It serves as a crucial precursor for the synthesis of finely divided nickel catalysts, which are pivotal in various industrial hydrogenation processes.[1][2] Its controlled thermal decomposition at relatively low temperatures (around 200–300 °C) yields high-purity, nanostructured metallic nickel, a property that is central to its catalytic applications.[1] Understanding the intricate details of its crystal structure and thermal behavior is paramount for optimizing its use in these and other advanced applications, such as the development of metal-organic frameworks (MOFs).[1]

The Molecular Architecture: A Tale of Two Nickels

A recent redetermination of the crystal structure of this compound dihydrate using modern CCD data has provided a highly detailed and accurate picture of its atomic arrangement.[3][4] The structure is not as straightforward as its chemical formula might suggest. It features a three-dimensional framework built upon two distinct nickel(II) cation environments, both of which are octahedrally coordinated but with different ligands.[3][4]

-

The First Nickel Ion (Ni1): This ion is located at an inversion center and is coordinated by six oxygen atoms from six different formate anions.[3][4]

-

The Second Nickel Ion (Ni2): This ion, also at an inversion center, is coordinated by four oxygen atoms from water molecules and two oxygen atoms from formate anions.[3][4]

The formate anions act as bridging ligands, connecting these two types of nickel centers into a robust three-dimensional network.[3][4] This framework is further stabilized by a network of medium-strength O—H···O hydrogen bonds between the coordinated water molecules and the oxygen atoms of the formate anions.[3][4]

Below is a conceptual representation of the coordination environments of the two nickel centers.

Caption: Coordination spheres of the two distinct Ni(II) centers in this compound dihydrate.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of this compound dihydrate are a direct consequence of its underlying structure. The following table summarizes its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆NiO₆ | [5] |

| Molecular Weight | 184.76 g/mol | [5] |

| Appearance | Fine, green, monoclinic crystals; odorless green solid | [2][6] |

| Density | 2.15 g/cm³ at 20 °C | [2][7] |

| Solubility | Moderately soluble in water; practically insoluble in alcohol and formic acid. Soluble in acids and ammonium hydroxide. | [2][6] |

| Decomposition | Dehydration occurs around 130-140 °C. Decomposition of the anhydrous salt occurs at 180-200 °C, yielding nickel metal, CO, CO₂, H₂, and H₂O.[2] In air, decomposition above 300 °C can form a mixture of nickel oxide and metallic nickel.[8] | [2][8] |

| CAS Number | 15694-70-9 | [2][5] |

Synthesis and Characterization: A Practical Approach

The synthesis of high-purity this compound dihydrate is crucial for its subsequent applications. While several methods exist, a common and effective laboratory-scale synthesis involves the reaction of a nickel(II) salt with formic acid.[1][9]

Experimental Protocol: Synthesis of this compound Dihydrate

This protocol describes a method adapted from the reaction of nickel carbonate with formic acid.[2]

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Formic acid (HCOOH), ~85% aqueous solution

-

Deionized water

-

Beakers, magnetic stirrer, heating plate, filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, slowly add nickel(II) carbonate to a stirred aqueous solution of formic acid. The addition should be portion-wise to control the effervescence (release of CO₂).

-

Stoichiometry: Use a slight excess of formic acid to ensure complete reaction of the nickel carbonate.

-

Digestion: Gently heat the reaction mixture to approximately 50-60 °C with continuous stirring for 1-2 hours to ensure the reaction goes to completion. The solution should become a clear green.

-

Crystallization: Filter the hot solution to remove any unreacted solids. Allow the filtrate to cool slowly to room temperature. Green crystals of this compound dihydrate will precipitate. For improved yield, the solution can be further cooled in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with a small amount of ethanol to facilitate drying.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40 °C) to avoid premature dehydration.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound dihydrate.

Caption: A typical workflow for the synthesis and characterization of this compound dihydrate.

Essential Characterization Techniques

To validate the synthesis and understand the properties of the resulting this compound dihydrate, the following characterization techniques are indispensable:

-

X-ray Diffraction (XRD): This is the definitive technique for confirming the crystal structure and phase purity of the synthesized material. The obtained diffraction pattern should match the known pattern for this compound dihydrate.

-

Thermogravimetric Analysis (TGA): TGA is crucial for studying the thermal decomposition of the compound. It provides quantitative information about the dehydration and decomposition temperatures, which is vital for its application as a catalyst precursor.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the characteristic vibrational modes of the formate and water ligands, confirming their presence in the coordination sphere of the nickel ions.

Safety and Handling

This compound dihydrate should be handled with care, following standard laboratory safety procedures. It is classified as a substance that may cause skin and serious eye irritation.[10] It is also a respiratory sensitizer and may cause cancer.[10] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][10]

Conclusion

This compound dihydrate is a compound whose simple formula belies a complex and interesting solid-state structure. Its unique arrangement of two distinct nickel centers bridged by formate ligands into a three-dimensional, hydrogen-bonded network dictates its physicochemical properties, most notably its thermal decomposition behavior. This property is harnessed in the production of high-purity nickel catalysts. A thorough understanding of its structure, properties, and synthesis, as outlined in this guide, is essential for any researcher or professional seeking to exploit its full potential in catalysis and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12598460, Nickel(II) formate dihydrate. Retrieved from [Link].

-

Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3(4), x180428. Retrieved from [Link].

-

Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57370201, this compound dihydrate. Retrieved from [Link].

-

Laboratory Notes. (2025). This compound. Retrieved from [Link].

-

Gelest, Inc. (2016). This compound, dihydrate Safety Data Sheet. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27506, Formic acid, nickel salt. Retrieved from [Link].

-

El-Eskandarany, M. S., Al-Ajmi, F., & Al-Saie, A. (2014). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. Retrieved from [Link].

-

Ereztech. (n.d.). Nickel (II) Formate. Retrieved from [Link].

-

Wikipedia. (n.d.). This compound. Retrieved from [Link].

-

El-Eskandarany, M. S., Al-Ajmi, F., & Al-Saie, A. (2014). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. ResearchGate. Retrieved from [Link].

-

de Souza, A. R., & de Almeida, J. R. M. (1998). Microscale Preparation of this compound Dihydrate: A Simple Experiment for the Freshman Lab. Journal of Chemical Education, 75(3), 351. Retrieved from [Link].

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Buy this compound | 3349-06-2; 15694-70-9(dihydrate) [smolecule.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Nickel(II) formate dihydrate | C2H6NiO6 | CID 12598460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of Nickel(II) Formate Dihydrate from Nickel(II) Acetate and Formic Acid

This guide provides a comprehensive technical overview for the synthesis of nickel(II) formate dihydrate (Ni(HCOO)₂·2H₂O), a versatile precursor for advanced materials and catalysts. Addressed to researchers, chemists, and professionals in materials science and drug development, this document delves into the core chemical principles, provides a field-proven experimental protocol, and outlines methods for product characterization. The synthesis route from nickel(II) acetate and formic acid is highlighted for its efficiency, high purity yield, and operational simplicity.

Strategic Importance of Nickel Formate

Nickel(II) formate, typically encountered as its dihydrate, is a pale green crystalline solid of significant scientific and industrial value.[1] Its primary application lies in its role as a thermal decomposition precursor for producing finely divided, catalytically active metallic nickel.[1][2] This property is leveraged in:

-

Catalysis: Manufacturing nickel catalysts for hydrogenation reactions in organic synthesis, particularly for processing vegetable oils.[3][4][5]

-

Materials Science: Synthesizing nickel nanoparticles and other nickel-based materials for applications in fuel cell electrodes and sintered metal products.[1][3]

-

Coordination Chemistry: Serving as a building block for metal-organic frameworks (MOFs) and layered coordination polymers.[1]

While other synthesis methods exist, such as reacting formic acid with nickel carbonate or metathetical reactions, the displacement reaction using nickel acetate offers distinct advantages.[2][6] It generally yields a purer product and simplifies the work-up process due to the high solubility of the nickel acetate reactant and acetic acid byproduct in the reaction medium.[2][6][7]

Core Chemical Principles: A Mechanistic Perspective

The synthesis hinges on a straightforward acid-base and ligand displacement reaction, governed by fundamental principles of chemical equilibrium and solubility.

The Reaction: Ni(CH₃COO)₂·4H₂O(aq) + 2HCOOH(aq) → Ni(HCOO)₂(s)↓ + 2CH₃COOH(aq) + 4H₂O(l)

Causality Behind Experimental Choices:

-

Acid Strength and Displacement: The cornerstone of this synthesis is the difference in acidity between formic acid (pKa ≈ 3.75) and acetic acid (pKa ≈ 4.76). Formic acid is approximately ten times stronger than acetic acid. This allows it to readily protonate the acetate ions coordinated to the Ni²⁺ center, leading to their displacement by formate ions. The use of excess formic acid ensures the equilibrium is driven decisively towards the formation of this compound.[6]

-

Solubility Differentials: The process exploits the contrasting solubilities of the nickel salts. Nickel(II) acetate tetrahydrate is highly soluble in warm water, allowing for the creation of a homogeneous reaction solution.[6] Conversely, nickel(II) formate dihydrate is only moderately soluble in water and significantly less soluble in organic solvents like ethanol.[3][4] This differential is key to achieving high-yield precipitation of the desired product.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and reproducibility in a standard laboratory setting. The rationale for each step is explained to ensure a deep understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Nickel(II) Acetate Tetrahydrate | Reagent Grade, ≥98% | Sigma-Aldrich | Ni(CH₃COO)₂·4H₂O, M.W. 248.84 g/mol |

| Formic Acid | ACS Reagent, ≥98% | Fisher Scientific | HCOOH, M.W. 46.03 g/mol , Corrosive |

| Ethanol | Reagent Grade, 96% | VWR | Used as an anti-solvent and for washing |

| Diethyl Ether | ACS Reagent, ≥99% | EMD Millipore | Used for final washing and rapid drying |

| Deionized Water | Type II or better | Laboratory supply | |

| Beaker or Erlenmeyer Flask | 250 mL | Pyrex | |

| Glass Stirring Rod | |||

| Heating Mantle or Water Bath | For controlled heating | ||

| Ice Bath | For cooling and maximizing precipitation | ||

| Büchner Funnel and Filter Flask | For vacuum filtration | ||

| Whatman Filter Paper | Grade 1 | ||

| Watch Glass | For air-drying the final product |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Nickel(II) Formate Dihydrate.

Step-by-Step Methodology

(Based on the validated microscale preparation described in the Journal of Chemical Education[2][6])

-

Dissolution of Nickel Acetate:

-

In a 250 mL beaker, dissolve 12.45 g (50 mmol) of nickel(II) acetate tetrahydrate in 50 mL of deionized water.

-

Gently heat the mixture in a water bath or on a hot plate to between 60-80°C while stirring with a glass rod. Continue until a clear, green solution is obtained.

-

Causality Check: Heating increases the dissolution rate of the acetate salt, ensuring all the reactant is available for the subsequent reaction. Filtration is typically unnecessary if a high-purity starting material is used.[6]

-

-

Addition of Formic Acid and Reaction:

-

To the warm, clear green solution, add 7.5 mL (approx. 200 mmol) of 98% formic acid. A slight excess ensures the reaction goes to completion.

-

Stir the solution for a few minutes. The reaction is typically rapid.

-

-

Precipitation and Crystallization:

-

Remove the beaker from the heat and place it in an ice bath to cool.

-

While stirring, slowly add 75 mL of 96% ethanol. The ethanol acts as an anti-solvent, drastically reducing the solubility of the this compound.

-

A light green, microcrystalline precipitate of nickel(II) formate dihydrate will form. Allow the mixture to stand in the ice bath for 15-20 minutes to maximize crystal growth and yield.

-

-

Isolation and Purification:

-

Set up a Büchner funnel for vacuum filtration.

-

Filter the precipitated solid, collecting the light green crystals.

-

Wash the crystals on the filter paper sequentially with three 20 mL portions of ethanol, followed by two 20 mL portions of diethyl ether.

-

Causality Check: The ethanol wash removes the acetic acid byproduct and any unreacted starting materials. The diethyl ether wash facilitates rapid and efficient drying of the final product due to its high volatility.

-

-

Drying:

-

Carefully transfer the filter cake to a pre-weighed watch glass.

-

Break up the solid gently with a spatula and allow it to air-dry. The product is stable in air. A typical yield for this procedure is around 85-90%.

-

Product Characterization and Validation

Confirming the identity and purity of the synthesized nickel(II) formate dihydrate is a critical step.

Physical and Chemical Properties

| Property | Nickel(II) Acetate Tetrahydrate (Reactant) | Nickel(II) Formate Dihydrate (Product) |

| IUPAC Name | Nickel(II) acetate tetrahydrate | Nickel(II) formate dihydrate |

| CAS Number | 6018-89-9 | 15694-70-9[8] |

| Formula | Ni(CH₃COO)₂·4H₂O | Ni(HCOO)₂·2H₂O[1] |

| Molar Mass | 248.84 g/mol | 184.76 g/mol |

| Appearance | Green crystalline solid[9] | Light green, odorless microcrystalline solid[5][8] |

| Crystal Structure | Monoclinic[10] | Monoclinic, Space Group P2₁/c[8][11] |

| Solubility in Water | Highly soluble | Sparingly soluble[4][8] |

| Decomposition Temp. | ~250°C | Anhydrous at 130-140°C; Decomposes at 180-200°C[3][4][8] |

Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA is an excellent method to confirm the hydration state. A weight loss corresponding to two water molecules should be observed upon heating to ~140°C. Further heating in an inert atmosphere to ~300°C will result in decomposition to pure metallic nickel, which can be used for gravimetric analysis.[6][8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should show characteristic stretches for the formate ligand (C-H, C=O, O-C-O) and broad peaks corresponding to the O-H stretches of the water of hydration.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline phase and structure of the product, matching it against known patterns for nickel(II) formate dihydrate.[11]

Chemical Transformation Diagram

Caption: Ligand displacement at the Ni(II) center by formic acid.

Safety and Handling

-

Formic Acid: Is corrosive and can cause severe burns. Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Nickel Compounds: Nickel(II) salts are classified as hazardous. Inhalation of dust can cause irritation and allergic reactions. They are also suspected carcinogens.[12] Avoid creating dust and handle with gloves.

-

Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during the washing step.

All waste should be disposed of in accordance with institutional and local environmental regulations.

References

-

Galo, J., et al. (1992). Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab. Journal of Chemical Education. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Laboratory Notes. (2025). This compound. [Link]

-

Lab Wale. (n.d.). This compound (500 gm). [Link]

-

ACS Publications. (n.d.). Microscale Preparation of this compound Dihydrate: A Simple Experiment for the Freshman Lab. Journal of Chemical Education. [Link]

-

Merck Index. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Formic acid, nickel salt. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Primary Information Services. (n.d.). This compound-Technology, MSDS, Process, Raw Materials, Company Profile, Suppliers, Study. [Link]

-

GeeksforGeeks. (2023). Nickel Acetate Formula. [Link]

-

RSC Publishing. (n.d.). Decomposition reactions of this compound... Journal of the Chemical Society, Faraday Transactions 1. [Link]

-

RMIT University. (2024). DFT study of nickel-catalyzed low-temperature methanol synthesis. [Link]

-

Sciencemadness.org. (2014). Preparation of Nickel (ii) acetate. [Link]

-

Crystal growing wiki. (2025). Nickel acetate. [Link]

-

RSC Publishing. (n.d.). Nickel-catalyzed release of H2 from formic acid... Dalton Transactions. [Link]

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 3349-06-2; 15694-70-9(dihydrate) [smolecule.com]

- 4. This compound [drugfuture.com]

- 5. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Microscale preparation of this compound dihydrate: A simple experiment for the freshman lab - ProQuest [proquest.com]

- 7. primaryinfo.com [primaryinfo.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Nickel Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 10. Nickel acetate - Crystal growing [en.crystalls.info]

- 11. Buy this compound | 3349-06-2 [smolecule.com]

- 12. NICKEL(II) FORMATE | 3349-06-2 [chemicalbook.com]

The Thermal Decomposition of Nickel Formate: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of nickel formate, a critical process in the synthesis of advanced nickel-based materials. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of nickel nanoparticles and oxides in their work. Our focus is on elucidating the underlying chemical transformations, the influence of atmospheric conditions, and the analytical techniques required for precise characterization of the decomposition products.

Introduction: The Significance of this compound Decomposition

This compound, particularly in its dihydrate form (Ni(HCOO)₂·2H₂O), serves as a key precursor in the bottom-up synthesis of nickel and nickel oxide nanoparticles. The thermal decomposition of this organometallic compound offers a versatile and controllable route to produce materials with high purity and specific morphologies. The resulting nickel-based nanomaterials are of significant interest in various applications, including catalysis, energy storage, and magnetic materials. Understanding the nuances of the decomposition process is paramount to tailoring the properties of the final product for specific technological applications.

The decomposition of this compound is a multi-stage process that is highly sensitive to the surrounding atmosphere. This guide will delve into the distinct decomposition pathways observed in inert and oxidizing environments, providing a detailed analysis of the reaction mechanisms and the resulting products.

The Two-Stage Decomposition Process: A Tale of Two Atmospheres

The thermal decomposition of this compound dihydrate invariably proceeds through a two-stage mechanism: an initial dehydration step followed by the decomposition of the anhydrous this compound. However, the nature of the final products is fundamentally dictated by the gaseous environment in which the heating occurs.

Stage 1: Dehydration

The first stage of the thermal decomposition involves the endothermic removal of the two water molecules of hydration from the this compound dihydrate crystal lattice. This process typically occurs in the temperature range of 130-140°C[1].

Ni(HCOO)₂·2H₂O(s) → Ni(HCOO)₂(s) + 2H₂O(g)

This dehydration step is crucial as it prepares the anhydrous this compound for the subsequent, more complex decomposition stage.

Stage 2: Decomposition of Anhydrous this compound

The decomposition of the resulting anhydrous this compound is where the influence of the atmosphere becomes critical.

When heated in an inert atmosphere, anhydrous this compound undergoes a reductive decomposition to yield metallic nickel. This process is of particular interest for the synthesis of pure nickel nanoparticles for catalytic and magnetic applications. The decomposition in a nitrogen atmosphere can proceed through two concurrent routes[2]:

Route 1: Ni(HCOO)₂(s) → Ni(s) + CO₂(g) + CO(g) + H₂O(g) Route 2: Ni(HCOO)₂(s) → Ni(s) + H₂(g) + 2CO₂(g)

The gaseous byproducts, including hydrogen (H₂) and carbon monoxide (CO), are reducing agents that help maintain a reducing environment, preventing the oxidation of the newly formed nickel nanoparticles. The decomposition of anhydrous this compound to metallic nickel typically occurs in the temperature range of 200-300°C[2].

In the presence of oxygen, the decomposition of anhydrous this compound leads to the formation of nickel(II) oxide (NiO). This process is an oxidative decomposition. The overall reaction can be summarized as follows:

2Ni(HCOO)₂(s) + O₂(g) → 2NiO(s) + 4CO₂(g) + 2H₂(g)

In an air atmosphere, the decomposition of the anhydrous salt and subsequent oxidation to NiO is an exothermic process[2]. The final solid product is a blackish nickel oxide[2].

The following diagram illustrates the distinct decomposition pathways of this compound dihydrate under inert and oxidizing atmospheres.

Caption: Decomposition pathways of this compound dihydrate.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for quantitatively studying the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

The following table summarizes typical TGA/DSC data for the decomposition of this compound dihydrate in both air and inert atmospheres. It is important to note that the exact temperatures can vary depending on experimental parameters such as the heating rate.

| Stage | Atmosphere | Temperature Range (°C) | Mass Loss (%) | DSC Event |

| Dehydration | Air/Inert | 100 - 200 | ~19.4% (Theoretical) | Endothermic |

| Decomposition | Inert | 200 - 300 | ~49.8% (Theoretical, for Ni) | Endothermic |

| Decomposition | Air | 250 - 350 | ~40.1% (Theoretical, for NiO) | Exothermic |

Experimental Protocols

To ensure the reproducibility and accuracy of experimental results, the following detailed protocols for the thermal analysis and characterization of this compound and its decomposition products are provided.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This protocol outlines the steps for analyzing the thermal decomposition of this compound dihydrate using a simultaneous TGA-DSC instrument.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the TGA-DSC instrument is calibrated for both temperature and heat flow according to the manufacturer's specifications.

-

Turn on the instrument and allow it to stabilize.

-

Select the desired purge gas (high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) and set the flow rate (typically 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound dihydrate powder into a clean, tared alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible (of the same material and mass) into the TGA-DSC furnace.

-

Program the temperature profile:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).

-

Hold at the final temperature for a short period to ensure the completion of the reaction.

-

-

-

Data Acquisition and Analysis:

-

Start the experiment and monitor the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves in real-time.

-

After the experiment is complete, analyze the data to determine the onset and peak temperatures of decomposition, the percentage mass loss for each step, and the enthalpy of the reactions.

-

Characterization of Decomposition Products

The solid products of the thermal decomposition are typically characterized using X-ray Diffraction (XRD) to determine their crystalline structure and Scanning Electron Microscopy (SEM) to observe their morphology and particle size.

The following diagram illustrates a typical experimental workflow for the characterization of the decomposition products.

Caption: Workflow for product characterization.

Step-by-Step Methodology:

-

Sample Collection:

-

After the thermal decomposition is complete and the furnace has cooled to room temperature, carefully remove the crucible containing the solid product.

-

-

X-ray Diffraction (XRD) Analysis:

-

Gently grind the collected powder to ensure a homogenous sample.

-

Mount the powder on a sample holder.

-

Perform XRD analysis over a suitable 2θ range (e.g., 20-80°) to obtain the diffraction pattern.

-

Compare the obtained diffraction peaks with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present (metallic nickel or nickel oxide).

-

Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

-

-

Scanning Electron Microscopy (SEM) Analysis:

-

Disperse a small amount of the powder onto a carbon tape mounted on an SEM stub.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the morphology, particle size, and aggregation of the decomposition products.

-

If the SEM is equipped with an Energy-Dispersive X-ray (EDX) detector, perform elemental analysis to confirm the presence of nickel and oxygen (for NiO) and to check for any impurities.

-

Conclusion: A Gateway to Advanced Materials

The thermal decomposition of this compound is a fundamentally important process for the controlled synthesis of nickel and nickel oxide nanomaterials. A thorough understanding of the decomposition mechanisms under different atmospheric conditions, coupled with precise analytical characterization, empowers researchers to tailor the properties of these materials for a wide range of applications. This guide has provided a comprehensive overview of the key aspects of this process, from the underlying chemistry to practical experimental protocols. By leveraging this knowledge, scientists and engineers can continue to innovate and develop the next generation of advanced nickel-based materials.

References

-

Qusti, A. H., Samarkandy, A. A., & Diefallah, E. M. (1997). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. Journal of King Abdulaziz University: Science, 9, 65-76. [Link]

-

Fox, P. G., Ehretsmann, J., & Brown, C. E. (1971). The development of internal structure during thermal decomposition: this compound dihydrate. Journal of Catalysis, 20(1), 67-73. [Link]

-

Brown, M. E., Galwey, A. K., & Levan, M. D. (1977). Nucleus formation and the kinetics of thermal decomposition of this compound. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 73, 1272-1281. [Link]

-

Edwards, A. B., Garner, C. D., & Roberts, K. J. (1997). In Situ QXAFS Study of the Pyrolytic Decomposition of this compound Dihydrate. The Journal of Physical Chemistry B, 101(1), 20-26. [Link]

-

Galwey, A. K., & Jamieson, D. M. (1974). Decomposition reactions of this compound, nickel malonate, nickel maleate and nickel fumarate in oxygen. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 764-772. [Link]

-

Wikipedia contributors. (2023, December 1). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

-

De Jesus, J. C., Gonzalez, G., & Klimova, T. (2005). Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. Applied Catalysis A: General, 294(2), 218-227. [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Scribd. (n.d.). Experiment No. 4 TGA Analysis. [Link]

-

Torontech. (2023, October 20). TGA Sample Preparation: A Complete Guide. [Link]

-

METTLER TOLEDO. (n.d.). Thermal Analysis in Practice: Tips and Hints. [Link]

-

METTLER TOLEDO. (2015, June 24). TGA/DSC standard calibration with melting point temperatures and enthalpies [Video]. YouTube. [Link]

Sources

The Solubility Profile of Nickel Formate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of nickel formate in both aqueous and organic media. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key solubility data with the underlying chemical principles, offering practical insights for experimental design and application.

Introduction to this compound and Its Solubility

Nickel(II) formate, Ni(HCOO)₂, typically encountered as the green, crystalline dihydrate (Ni(HCOO)₂·2H₂O), is a nickel salt of formic acid.[1] Its utility is most prominent as a precursor in the preparation of nickel catalysts, particularly for hydrogenation reactions.[2][3] Understanding the solubility of this compound is paramount for its application in synthesis, catalyst preparation, and various research contexts.

Solubility is governed by the thermodynamic equilibrium between the solid state and the solvated ions. This equilibrium is influenced by several factors, including the lattice energy of the salt, the solvation energy of the ions, the nature of the solvent (polarity, hydrogen bonding capability), and temperature. For an ionic compound like this compound, dissolution in a polar solvent like water involves the overcoming of the crystal lattice energy by the hydration energy of the Ni²⁺ and formate (HCOO⁻) ions.

Aqueous Solubility of this compound

This compound is described as sparingly or moderately soluble in water.[1][2][3] The dissolution process in water involves the hydration of the nickel(II) and formate ions. The solubility exhibits a positive correlation with temperature, indicating that the dissolution process is endothermic.

Temperature Dependence of Aqueous Solubility

Quantitative data reveals a clear trend of increasing solubility with rising temperature. The data presented in Table 1 has been compiled from authoritative sources and provides a reliable reference for experimental work.[4][5]

Table 1: Solubility of Nickel(II) Formate in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 10 | 1.75 |

| 15 | 1.90 |

| 20 | 2.04 |

| 25 | 2.18 |

| 30 | 2.34 |

| 35 | 2.52 |

| 40 | 2.62 |

| 50 | 2.86 |

| 60 | 3.14 |

| 70 | 3.41 |

| 80 | 3.66 |

Source: Compiled from various chemical databases.[4][5]

The relationship between temperature and solubility is visualized in the diagram below.

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Step-by-Step Methodology

-

Preparation of the Slurry:

-

Action: Add an excess amount of this compound dihydrate to a known mass of the solvent in a sealed, thermostatted vessel.

-

Causality: Using an excess of the solid ensures that the solution will reach saturation, a prerequisite for determining the equilibrium solubility. The sealed vessel prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Action: Vigorously stir the slurry at a precisely controlled constant temperature for a sufficient duration (e.g., 48 hours). [5] * Causality: Continuous agitation ensures a thorough mixing of the solid and liquid phases, facilitating the dissolution process. A prolonged equilibration time is crucial to ensure that the system reaches thermodynamic equilibrium. For sparingly soluble salts, this can take 24-72 hours. Temperature control is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Action: Cease stirring and allow the undissolved solid to sediment. For a more complete separation, centrifuge the sealed sample or filter it using a syringe filter, ensuring the separation apparatus is maintained at the equilibration temperature.

-

Causality: This step is critical to isolate the saturated liquid phase from the solid phase. Any suspended solid particles in the analyzed sample would lead to an overestimation of the solubility. Performing this step at the equilibration temperature prevents any temperature-induced precipitation or further dissolution.

-

-

Sample Collection and Preparation:

-

Action: Carefully withdraw a precise volume or mass of the clear supernatant. Accurately dilute the sample with deionized water to a concentration suitable for the chosen analytical method.

-

Causality: Accurate measurement of the sample volume/mass and the dilution factor is fundamental for the final calculation. Dilution is often necessary to bring the analyte concentration within the linear dynamic range of the analytical instrument.

-

-

Quantitative Analysis:

-

Action: Determine the concentration of Ni²⁺ in the diluted sample.

-

Self-Validating System:

-

Complexometric Titration: A reliable and cost-effective method involves the titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an appropriate indicator like murexide. The endpoint corresponds to the complete complexation of Ni²⁺ ions. [6] * Instrumental Analysis: For lower concentrations or higher precision, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) are preferred methods, offering high sensitivity and specificity for nickel.

-

-

Trustworthiness: The choice of analytical technique should be validated with certified reference materials to ensure accuracy and precision.

-

-

Calculation:

-

Action: Using the determined Ni²⁺ concentration, the dilution factor, and the initial mass of the sample aliquot, calculate the mass of this compound dissolved in the original mass of the solvent. Express the final solubility in grams of this compound per 100 grams of solvent.

-

Conclusion

This guide has provided a detailed overview of the solubility of this compound. It is moderately soluble in water, with a solubility that increases significantly with temperature. Conversely, it is practically insoluble in common organic solvents due to the high lattice energy of the salt and the insufficient solvating power of these solvents. The provided experimental protocol offers a robust framework for researchers to accurately determine the solubility of this compound in various solvent systems, ensuring reliable and reproducible data for their scientific endeavors.

References

-

Wikipedia. This compound. [Link]

-

Chemical Entities of Biological Interest (ChEBI). nickel(II) formate. [Link]

-

Merck Index. This compound. [Link]

-

National Institute of Standards and Technology (NIST). This compound with Water - IUPAC-NIST Solubilities Database. [Link]

-

PubChem. Formic acid, nickel salt. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Water soluble nickel(2+) salts: Environment tier II assessment. [Link]

-

911Metallurgist. Assaying Nickel Determination Methods. [Link]

-

University of Chemistry and Technology, Prague. GRAVIMETRIC AND COMPLEXOMETRIC DETERMINATION OF NICKEL IN A SOLID SAMPLE. [Link]

Sources

- 1. IUPAC-NIST Solubility Data Series. 73. Metal and Ammonium Formate Systems | Semantic Scholar [semanticscholar.org]

- 2. This compound [drugfuture.com]

- 3. Oxidative Dissolution of Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nickel(II) formate [chemister.ru]

- 5. Formic acid, nickel salt | C2H2NiO4 | CID 27506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. images.bhaskarassets.com [images.bhaskarassets.com]

crystal structure of nickel(II) formate dihydrate

An In-Depth Technical Guide to the Crystal Structure of Nickel(II) Formate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) formate dihydrate, Ni(HCOO)₂·2H₂O, is a metal-organic compound of significant interest, primarily serving as a key precursor in the synthesis of nickel-based catalysts and advanced materials.[1][2][3] Its crystal structure provides a foundational understanding of its physical and chemical properties, including its thermal decomposition behavior and magnetic characteristics. This guide offers a detailed examination of its crystal lattice, coordination environment, and the intricate hydrogen-bonding network that defines its three-dimensional architecture. It synthesizes crystallographic data with experimental protocols to provide a comprehensive resource for professionals in materials science and chemical research.

The Structural Significance of Nickel(II) Formate Dihydrate

The utility of nickel(II) formate dihydrate as a precursor, particularly for finely divided nickel catalysts, is directly linked to its crystal structure.[3] The arrangement of atoms in the solid state dictates the pathway of its thermal decomposition, which can be controlled to produce metallic nickel with high surface area.[1] When heated in a vacuum to around 300°C, the compound decomposes to form pure nickel, carbon dioxide, water, and hydrogen.[1] Understanding the precise coordination of the nickel ions and the role of the water and formate ligands is crucial for predicting and controlling the properties of the resulting materials. Furthermore, the existence of two distinct nickel sites within the crystal lattice gives rise to interesting magnetic properties, classifying the material as a weak ferrimagnet.[4]

Synthesis and Crystallization

High-quality single crystals of nickel(II) formate dihydrate suitable for X-ray diffraction can be obtained through controlled crystallization from an aqueous solution. The process relies on the principle of decreasing solubility with slow evaporation.

Experimental Protocol: Single Crystal Growth

-

Preparation of Saturated Solution: Prepare a saturated aqueous solution of nickel(II) formate at room temperature. This can be achieved by dissolving commercially available nickel(II) formate powder in deionized water until a small amount of undissolved solid remains at the bottom of the container.

-

Reaction-Based Synthesis (Alternative): Alternatively, the compound can be synthesized by reacting nickel(II) hydroxide or nickel(II) acetate with formic acid.[1] The resulting solution is then filtered to remove any unreacted solids.

-

Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O

-

-

Crystallization: The saturated solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. Storing the solution in a closed glass bottle for an extended period (months) can also yield high-quality crystals.[5][6]

-

Crystal Harvesting: Once well-formed, green, plate-like crystals appear, they are carefully harvested from the solution, washed with a small amount of cold deionized water, and dried on filter paper.

The following diagram illustrates the workflow for synthesizing and crystallizing nickel(II) formate dihydrate.

Caption: Synthesis and crystallization workflow for Ni(HCOO)₂·2H₂O.

The Crystal Structure: A Detailed Analysis

A redetermination of the crystal structure using modern single-crystal X-ray diffraction has provided a precise and detailed understanding of the atomic arrangement.[5][7] The compound crystallizes in the monoclinic system with the space group P2₁/c.[5][7]

Crystallographic Data

The fundamental crystallographic parameters determined at a temperature of 100 K are summarized in the table below.[5][7]

| Parameter | Value |

| Formula | Ni(HCOO)₂·2H₂O |

| Molecular Weight | 184.78 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5806 (4) |

| b (Å) | 7.0202 (3) |

| c (Å) | 9.2257 (4) |

| β (°) | 97.551 (1) |

| Volume (ų) | 550.91 (4) |

| Z (Formula units/cell) | 4 |

| Density (calculated) | 2.228 Mg/m³ |

Data sourced from Weil, M. (2018).[5][7]

Dual Coordination Environments of Nickel(II)

A defining feature of this structure is the presence of two crystallographically distinct Ni²⁺ cations, both located on centers of inversion and featuring distorted octahedral coordination.[5][6][7]

-

Ni1 Site: This nickel ion is coordinated exclusively by six oxygen atoms from six different formate anions. This creates a highly cross-linked environment.[5][7]

-

Ni2 Site: This nickel ion is coordinated by four oxygen atoms from four water molecules and two oxygen atoms from two formate anions.[5][7]

This differentiation in the coordination sphere is the structural origin of the compound's complex magnetic behavior.[4] The formate anions act as bridging ligands, connecting the two types of nickel centers into a robust three-dimensional framework.[5][6]

The diagram below visualizes the distinct coordination spheres of the Ni1 and Ni2 ions.

Caption: The two distinct octahedral coordination environments of Ni(II).

Hydrogen Bonding Network

The crystal packing is further consolidated by a network of medium-strength O—H···O hydrogen bonds.[5][6] The coordinated water molecules act as hydrogen bond donors, while the carboxylate oxygen atoms of the formate anions serve as acceptors. This extensive hydrogen bonding contributes significantly to the thermal stability of the dihydrate form.[5]

Structural Verification and Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the crystal structure of materials like nickel(II) formate dihydrate.[8] It provides precise data on unit cell dimensions, bond lengths, and bond angles.[8]

-

Crystal Selection & Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data over a wide range of angles.[8]

-

Structure Solution: The collected diffraction intensities are used to solve the crystal structure, yielding an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data to improve its accuracy, resulting in precise atomic coordinates, bond lengths, and angles.[8]

The logical flow of an SC-XRD experiment is depicted below.

Caption: A generalized workflow for crystal structure determination.

Thermal Properties

Thermogravimetric analysis (TGA) reveals that the decomposition of nickel(II) formate dihydrate in air is a two-step process.[9]

-

Dehydration: The two water molecules are lost at temperatures between 130-140°C.[1][3]

-

Decomposition: The anhydrous nickel formate then decomposes at higher temperatures (around 180-200°C) to yield nickel oxide (in air) or metallic nickel (in an inert atmosphere or vacuum).[9][10]

| Decomposition Step | Temperature Range (°C) | Mass Loss | Product (in air) |

| Dehydration | 130 - 140 | ~19.5% | Ni(HCOO)₂ |

| Decomposition | > 180 | ~39.4% | NiO |

Conclusion

The is a sophisticated three-dimensional framework built upon two distinct nickel(II) coordination environments bridged by formate anions. This unique arrangement, stabilized by an extensive hydrogen-bonding network, directly influences its properties, making it an ideal precursor for catalytic materials and a subject of interest for studies in molecular magnetism. The detailed structural knowledge presented in this guide provides a solid foundation for researchers to rationally design and synthesize new materials based on this versatile compound.

References

-

Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. IUCrData, 3, x180428. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

El-Hakam, S. A., & Said, A. A. (1998). The Kinetics of Thermal Decomposition of this compound Dihydrate in Air. Thermochimica Acta, 320(1-2), 113-119. [Link]

-

Weil, M. (2018). Redetermination of nickel(II) formate dihydrate. ResearchGate. [Link]

-